Cas no 62077-28-5 (3,5-dichloro-2-methyl-aniline)
3,5-dichloro-2-methyl-aniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 3,5-dichloro-2-methyl-
- 3,5-dichloro-2-methylaniline
- AK152330
- FCH1274942
- AX8288746
- 3,5-dichloro-2-methyl-aniline
- BS-17344
- MFCD20694230
- AKOS024259810
- A868563
- SY250604
- AMY17084
- 62077-28-5
- SCHEMBL8335117
- DTXSID50598967
- 3,5-Dichloro-2-methyl-phenylamine
- AC8599
- CS-0153535
- DB-193559
-
- MDL: MFCD20694230
- Inchi: 1S/C7H7Cl2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
- InChI Key: OTCBGVAURJAJSJ-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1C)N)Cl
Computed Properties
- Exact Mass: 174.99571
- Monoisotopic Mass: 174.9955546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 2.9
Experimental Properties
- PSA: 26.02
3,5-dichloro-2-methyl-aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZL159-100mg |
3,5-dichloro-2-methyl-aniline |
62077-28-5 | 95+% | 100mg |
1686CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZL159-250mg |
3,5-dichloro-2-methyl-aniline |
62077-28-5 | 95+% | 250mg |
4025CNY | 2021-05-07 | |
| Alichem | A010013866-250mg |
3,5-Dichloro-2-methylaniline |
62077-28-5 | 97% | 250mg |
$499.20 | 2023-09-01 | |
| Alichem | A010013866-500mg |
3,5-Dichloro-2-methylaniline |
62077-28-5 | 97% | 500mg |
$782.40 | 2023-09-01 | |
| Alichem | A010013866-1g |
3,5-Dichloro-2-methylaniline |
62077-28-5 | 97% | 1g |
$1564.50 | 2023-09-01 | |
| abcr | AB539100-250 mg |
3,5-Dichloro-2-methylaniline; . |
62077-28-5 | 250MG |
€457.40 | 2022-03-23 | ||
| abcr | AB539100-1 g |
3,5-Dichloro-2-methylaniline; . |
62077-28-5 | 1g |
€1,052.30 | 2022-03-23 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57285-250mg |
3,5-Dichloro-2-methylaniline |
62077-28-5 | 95% | 250mg |
¥651.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57285-100mg |
3,5-Dichloro-2-methylaniline |
62077-28-5 | 95% | 100mg |
¥374.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X57285-1g |
3,5-Dichloro-2-methylaniline |
62077-28-5 | 95% | 1g |
¥1513.0 | 2024-07-18 |
3,5-dichloro-2-methyl-aniline Suppliers
3,5-dichloro-2-methyl-aniline Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3,5-dichloro-2-methyl-aniline
Introduction to 3,5-dichloro-2-methyl-aniline (CAS No: 62077-28-5)
3,5-dichloro-2-methyl-aniline, identified by its Chemical Abstracts Service (CAS) number 62077-28-5, is a significant organic compound that has garnered attention in the field of pharmaceutical and agrochemical research. This compound belongs to the aniline derivatives family, characterized by its aromatic ring substituted with chloro and methyl groups. Its unique structural properties make it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of 3,5-dichloro-2-methyl-aniline consists of a benzene ring with two chlorine atoms at the 3rd and 5th positions and a methyl group at the 2nd position. This substitution pattern contributes to its reactivity and utility in chemical synthesis. The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution reactions. Additionally, the methyl group introduces steric and electronic effects that influence the compound's overall behavior in chemical reactions.
In recent years, 3,5-dichloro-2-methyl-aniline has been extensively studied for its potential applications in drug development. Researchers have explored its role as a precursor in the synthesis of various pharmacophores, including those targeting central nervous system disorders, infectious diseases, and cancer. The compound's ability to serve as a building block for more complex molecules has made it a focal point in medicinal chemistry.
One of the most compelling aspects of 3,5-dichloro-2-methyl-aniline is its versatility in chemical transformations. The chloro substituents can be readily displaced by amines, alcohols, or other nucleophiles, enabling the construction of diverse molecular architectures. This property has been leveraged in the development of novel therapeutic agents. For instance, researchers have utilized 3,5-dichloro-2-methyl-aniline to synthesize derivatives with enhanced binding affinity to specific biological targets. These derivatives have shown promise in preclinical studies as potential treatments for conditions such as neurodegenerative diseases and bacterial infections.
The agrochemical industry has also recognized the value of 3,5-dichloro-2-methyl-aniline as an intermediate in the production of pesticides and herbicides. Its structural features contribute to the efficacy of these compounds by improving their stability and bioavailability. By incorporating this compound into synthetic pathways, chemists have developed formulations that offer improved crop protection while minimizing environmental impact.
Recent advancements in computational chemistry have further illuminated the potential of 3,5-dichloro-2-methyl-aniline. Molecular modeling studies have demonstrated its suitability as a scaffold for designing molecules with specific pharmacological properties. These studies have provided insights into how structural modifications can influence biological activity, guiding the rational design of new drugs.
The synthesis of 3,5-dichloro-2-methyl-aniline itself is an area of active research. Chemists have developed efficient methods for its preparation, often involving multi-step organic transformations starting from readily available precursors. These synthetic routes are optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for industrial applications.
As our understanding of biological systems continues to evolve, the demand for specialized compounds like 3,5-dichloro-2-methyl-aniline is expected to grow. Ongoing research efforts are focused on expanding its utility by exploring new synthetic strategies and applications in drug discovery and material science. The compound's unique properties make it a cornerstone in the development of innovative solutions across multiple scientific disciplines.
In conclusion,3,5-dichloro-2-methyl-aniline (CAS No: 62077-28-5) is a versatile and highly valuable compound with significant implications in pharmaceuticals and agrochemicals. Its structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking to develop novel therapeutic agents and sustainable agricultural solutions. As scientific exploration progresses,3,5-dichloro-2-methyl-aniline will undoubtedly continue to play a pivotal role in advancing our capabilities across multiple industries.
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